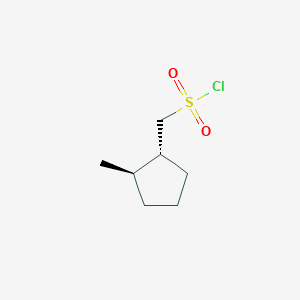

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride” is similar to the one you’re asking about . It has a CAS Number of 2165999-94-8 and a molecular weight of 222.62 .

Molecular Structure Analysis

The compound “rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride” has a similar structure . Its InChI Code is 1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 .Physical And Chemical Properties Analysis

The compound “rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride” has a predicted boiling point of 249.4±15.0 °C and a predicted density of 1.496±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Electrochemical Properties

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which is used to study the electrochemical properties of vanadium pentoxide (V2O5) films. These films, prepared via the sol–gel route, show potential as cathodes, with sodium being reversibly intercalated into the V2O5 film. This research has implications for battery technology and energy storage (Su, Winnick, & Kohl, 2001).

Catalytic Reactions

- Methanesulfonyl chloride has been used in asymmetric addition reactions. For instance, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium complexes, results in optically active adducts. This finding is significant in the field of catalysis and stereochemistry (Kameyama & Kamigata, 1989).

Chemical Synthesis

- In chemical synthesis, methanesulfonyl chloride is used as a reagent for introducing protecting groups for amines. This has practical applications in the synthesis of various chemical compounds (Neelamkavil, 2003).

Molecular Interactions and Kinetics

- Studies on the one-electron reduction of methanesulfonyl chloride shed light on the formation of sulfonyl radicals and their interactions in oxygenated solutions. This research is crucial for understanding molecular interactions and reaction kinetics (Tamba et al., 2007).

Catalytic Decomposition

- Research on methanesulfonyl chloride decomposition provides insights into low-temperature methane conversions. The catalytic decomposition of methanesulfonyl chloride to methyl chloride is a critical step, impacting product selectivity in methane halogenation/chlorination processes (Kang et al., 2017).

Propiedades

IUPAC Name |

[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOXHVHSPYOXRG-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)